molecular formula C43H67N11O12 B568437 Arg-pro-pro-gly-phe-ser-pro-leu acetate salt CAS No. 115035-45-5

Arg-pro-pro-gly-phe-ser-pro-leu acetate salt

Cat. No.: B568437
CAS No.: 115035-45-5
M. Wt: 930.074
InChI Key: XBFMNOKHQZCARQ-XXZMQFNDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arg-pro-pro-gly-phe-ser-pro-leu acetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. The process includes the following steps:

    Attachment of the first amino acid: The C-terminal amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves stringent quality control measures to ensure the purity and integrity of the final product .

Chemical Reactions Analysis

Types of Reactions

Arg-pro-pro-gly-phe-ser-pro-leu acetate salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically modified peptides with altered biological activity. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups .

Scientific Research Applications

Arg-pro-pro-gly-phe-ser-pro-leu acetate salt has a wide range of scientific research applications:

    Chemistry: Used as a model compound in peptide synthesis and modification studies.

    Biology: Investigated for its role in inflammation and immune response modulation.

    Medicine: Explored as a potential therapeutic agent for conditions involving bradykinin receptors, such as pain and inflammation.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Arg-pro-pro-gly-phe-ser-pro-leu acetate salt exerts its effects by antagonizing the bradykinin-1 receptor (B1R). This receptor is involved in mediating inflammatory responses. By binding to B1R, the compound inhibits the receptor’s activation, thereby reducing inflammation and pain. The molecular targets and pathways involved include the inhibition of bradykinin-induced signaling cascades, which are responsible for the production of pro-inflammatory cytokines and other mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific antagonistic action on B1R, making it valuable for studying the inhibition of bradykinin-mediated responses. Its ability to selectively block B1R without affecting other receptors highlights its potential as a therapeutic agent .

Properties

IUPAC Name

acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H63N11O10.C2H4O2/c1-24(2)20-28(40(61)62)48-36(57)31-14-8-17-50(31)38(59)29(23-53)49-34(55)27(21-25-10-4-3-5-11-25)47-33(54)22-46-35(56)30-13-7-18-51(30)39(60)32-15-9-19-52(32)37(58)26(42)12-6-16-45-41(43)44;1-2(3)4/h3-5,10-11,24,26-32,53H,6-9,12-23,42H2,1-2H3,(H,46,56)(H,47,54)(H,48,57)(H,49,55)(H,61,62)(H4,43,44,45);1H3,(H,3,4)/t26-,27-,28-,29-,30-,31-,32-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFMNOKHQZCARQ-XXZMQFNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H67N11O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745615
Record name N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolylglycyl-L-phenylalanyl-L-seryl-L-prolyl-L-leucine--acetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

930.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115035-45-5
Record name N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolylglycyl-L-phenylalanyl-L-seryl-L-prolyl-L-leucine--acetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.